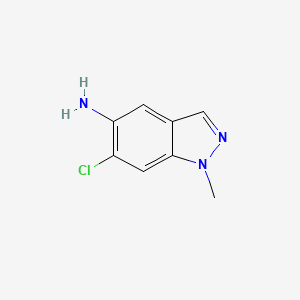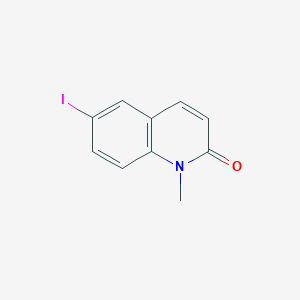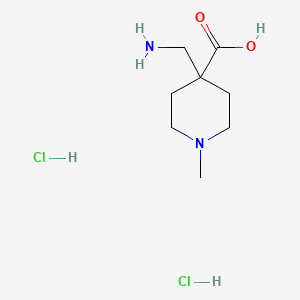
4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride is a chemical compound with a complex structure that includes a piperidine ring substituted with an aminomethyl group and a carboxylic acid group. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride typically involves the reaction of 1-methylpiperidine with formaldehyde and hydrogen cyanide to form the intermediate compound, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the reaction and control the pH levels.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic applications, such as in the treatment of neurological disorders, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminomethyl)benzoic acid: Similar in structure but with a benzoic acid ring instead of a piperidine ring.
2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid: Contains an indole ring and has been studied for its antiviral properties.
Uniqueness
4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride is unique due to its specific piperidine ring structure, which imparts different chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research applications where specific interactions with molecular targets are required.
Propiedades
Fórmula molecular |
C8H18Cl2N2O2 |
|---|---|
Peso molecular |
245.14 g/mol |
Nombre IUPAC |
4-(aminomethyl)-1-methylpiperidine-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-10-4-2-8(6-9,3-5-10)7(11)12;;/h2-6,9H2,1H3,(H,11,12);2*1H |
Clave InChI |
RHCXPVHFKUJGIM-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)(CN)C(=O)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


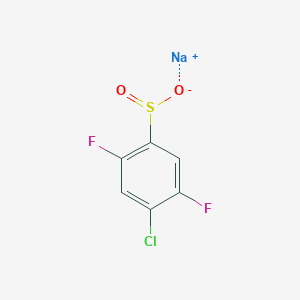
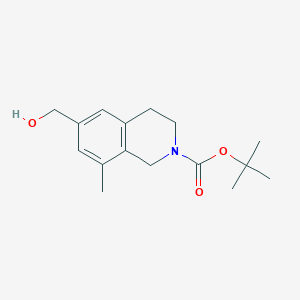
![Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13911898.png)
![tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate](/img/structure/B13911907.png)
![tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate;oxalic acid](/img/structure/B13911909.png)
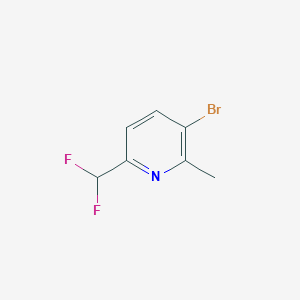
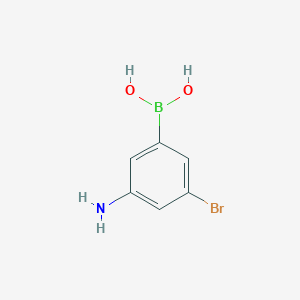
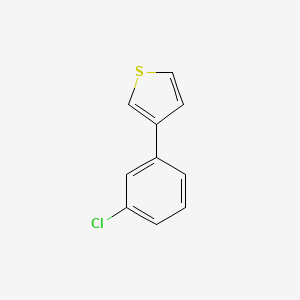
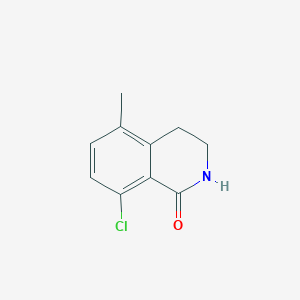

![Tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13911942.png)
![2,5,7-Triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B13911950.png)
